2-fluoro-3-hydrazinylpyrazine
Description
2-Fluoro-3-hydrazinylpyrazine (CAS No. 1998247-67-8) is a fluorinated pyrazine derivative featuring a hydrazine group at the 3-position. Pyrazines are nitrogen-containing heterocycles widely studied for their pharmacological properties, including antimicrobial, antitumor, and enzyme-inhibitory activities .
Properties
CAS No. |
1998247-67-8 |
|---|---|
Molecular Formula |
C4H5FN4 |
Molecular Weight |
128.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-3-hydrazinylpyrazine typically involves the introduction of a fluorine atom and a hydrazinyl group onto a pyrazine ring. One common method involves the reaction of 2-fluoropyrazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-fluoro-3-hydrazinylpyrazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide or thiourea.
Major Products:
Oxidation: Formation of azides or nitro derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted pyrazines with various functional groups.
Scientific Research Applications
Chemistry: 2-fluoro-3-hydrazinylpyrazine is used as a building block in organic synthesis. It can be incorporated into more complex molecules for the development of new materials or catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents. It is being investigated for its role in inhibiting certain enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 2-fluoro-3-hydrazinylpyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes by binding to their active sites or altering their conformation.
Receptors: It can interact with cell surface receptors, affecting signal transduction pathways.
Pathways: The compound may influence pathways involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Key Characteristics:
- Structure : Pyrazine core with fluorine at C2 and hydrazine (-NH-NH2) at C2.
- Synthesis : Typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate can react with halogenated pyrazine precursors under controlled conditions .
- Applications : Serves as a precursor for hydrazones, Schiff bases, and heterocyclic hybrids, which are explored for drug development .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares 2-fluoro-3-hydrazinylpyrazine with structurally related hydrazine-containing heterocycles:
Stability and Pharmacokinetics
- Fluorination at C2 in this compound improves metabolic stability compared to non-fluorinated analogs (e.g., 3-hydrazinylpyrazine), as shown in hepatic microsome assays .
- Pyridazinone derivatives () exhibit longer plasma half-lives (>6 hours) due to piperazine-linked fluorophenyl groups enhancing lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
